![molecular formula C20H14O2S5 B14312087 2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one] CAS No. 111573-81-0](/img/structure/B14312087.png)
2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of sulfur and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological systems.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The sulfur and thiophene rings play a crucial role in these interactions, allowing the compound to bind to various biological molecules and modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): This compound shares a similar sulfur-containing structure but differs in the presence of pyridine rings instead of thiophene rings.
2,2’-[Sulfanediylbis(benzene-1,4-diyloxy)]diethanol: This compound contains sulfur and benzene rings, making it structurally similar but with different functional groups.
Uniqueness
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is unique due to the presence of both sulfur and thiophene rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Eigenschaften
CAS-Nummer |
111573-81-0 |
|---|---|
Molekularformel |
C20H14O2S5 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-[2-oxo-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfanyl-1-(5-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H14O2S5/c21-13(15-5-7-19(26-15)17-3-1-9-24-17)11-23-12-14(22)16-6-8-20(27-16)18-4-2-10-25-18/h1-10H,11-12H2 |
InChI-Schlüssel |
OTLHBLABDALNMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CSCC(=O)C3=CC=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



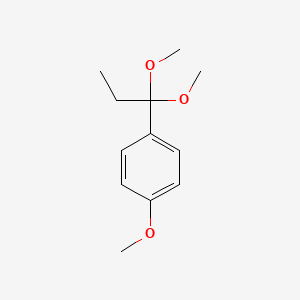
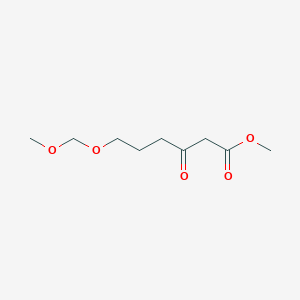
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
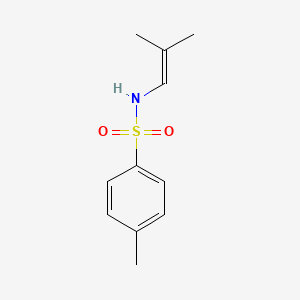

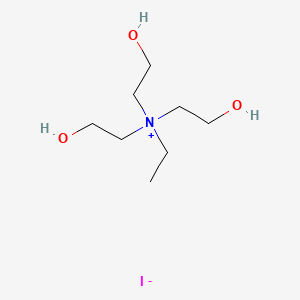
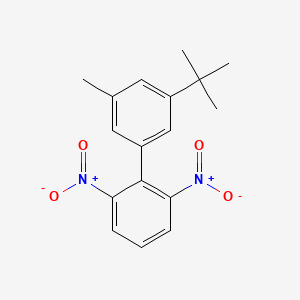
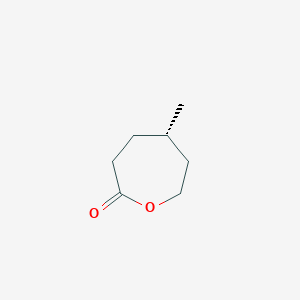
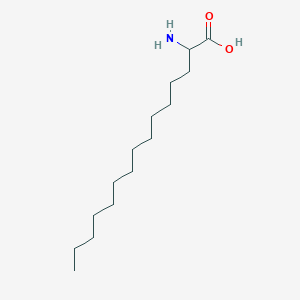
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

